molecular formula C11H8ClNO2 B1623283 (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 32997-15-2

(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Katalognummer: B1623283
CAS-Nummer: 32997-15-2
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: YLWUTHYVSMAJES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one is a chemical compound that belongs to the oxazoline family. This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features a chlorobenzylidene group and a methyl group attached to the oxazoline ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the oxazoline ring. For example, the reaction between o-chlorobenzaldehyde and 2-amino-2-methylpropanoic acid in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazoline derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various oxazolone and oxazoline derivatives, which can have different functional groups attached to the oxazoline ring.

Wissenschaftliche Forschungsanwendungen

(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The oxazoline ring can act as a nucleophile, participating in various chemical reactions. The chlorobenzylidene group can enhance the compound’s reactivity and binding affinity to target molecules. These interactions can modulate the activity of enzymes or other biological targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-OXAZOLIN-5-ONE, 4-(p-CHLOROBENZYLIDENE)-2-METHYL-: Similar structure but with a para-chlorobenzylidene group.

    2-OXAZOLIN-5-ONE, 4-(o-BROMOBENZYLIDENE)-2-METHYL-: Similar structure but with a bromobenzylidene group instead of a chlorobenzylidene group.

    2-OXAZOLIN-5-ONE, 4-(o-METHYLBENZYLIDENE)-2-METHYL-: Similar structure but with a methylbenzylidene group.

Uniqueness

The presence of the o-chlorobenzylidene group in (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one imparts unique chemical properties, such as increased reactivity and specific binding affinity to molecular targets. This makes it distinct from other similar compounds and valuable in various scientific research applications.

Eigenschaften

CAS-Nummer

32997-15-2

Molekularformel

C11H8ClNO2

Molekulargewicht

221.64 g/mol

IUPAC-Name

4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8ClNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3

InChI-Schlüssel

YLWUTHYVSMAJES-UHFFFAOYSA-N

SMILES

CC1=NC(=CC2=CC=CC=C2Cl)C(=O)O1

Isomerische SMILES

CC1=N/C(=C\C2=CC=CC=C2Cl)/C(=O)O1

Kanonische SMILES

CC1=NC(=CC2=CC=CC=C2Cl)C(=O)O1

Löslichkeit

27.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.